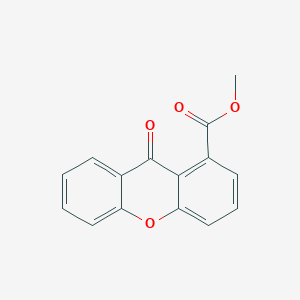

Methyl 9-oxo-9h-xanthene-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 9-oxoxanthene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c1-18-15(17)10-6-4-8-12-13(10)14(16)9-5-2-3-7-11(9)19-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYUPDGMUPXJQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332868 | |

| Record name | methyl 9-oxo-9h-xanthene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85636-86-8 | |

| Record name | Methyl 9-oxo-9H-xanthene-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85636-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 9-oxo-9h-xanthene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies

Bioprospecting and Sources of Naturally Occurring Xanthones and their Methyl Ester Derivatives

Xanthones, characterized by their dibenzo-γ-pyrone scaffold (9H-xanthen-9-one), are a significant class of oxygenated heterocyclic compounds widely distributed in nature. researchgate.net These secondary metabolites are produced by a diverse array of organisms, including plants, fungi, lichens, and bacteria. researchgate.netnih.gov Bioprospecting efforts have unveiled approximately 2000 natural xanthones, with plants being the most prolific source, accounting for about 80% of these compounds. Fungi and lichens contribute approximately 15% and 5%, respectively. researchgate.net The structural diversity and broad range of reported biological activities have made xanthones a focal point of natural product research. researchgate.net

Fungi are a rich and varied source of xanthones and their derivatives. nih.gov These compounds are often isolated from endophytic fungi, which reside within plant tissues, or from fungi found in marine and terrestrial environments. Several genera are particularly noted for their production of these metabolites.

The genus Penicillium is well-documented as a producer of diverse secondary metabolites, including xanthone (B1684191) derivatives. nih.gov For instance, the xanthone 8-(methoxycarbonyl)-1-hydroxy-9-oxo-9H-xanthene-3-carboxylic acid was putatively identified from a Penicillium sp. researchgate.net

Alternaria sonchi , a fungus explored for its potential as a bioherbicide, has been shown to produce a novel chlorinated xanthone, methyl 8-hydroxy-3-methyl-4-chloro-9-oxo-9H-xanthene-1-carboxylate. bohrium.com This discovery highlights the genus Alternaria as a source of unique, functionalized xanthone structures. bohrium.comresearchgate.net

The genus Diaporthe (and its anamorph Phomopsis) is recognized for its robust biosynthetic capability, producing a wide array of bioactive compounds, including various xanthones. Chemical investigations of different Diaporthe species have led to the isolation of numerous monomeric and dimeric xanthones.

Pseudofusicoccum stromaticum , an endophytic fungus, has also been identified as a source of xanthones. In a metabolomic study, 8-(methoxycarbonyl)-1-hydroxy-9-oxo-9H-xanthene-3-carboxylic acid was putatively identified from its culture, demonstrating this fungus's capacity to synthesize complex xanthone structures. researchgate.net

The genus Xylaria is another prominent producer of xanthones. researchgate.net A chemical investigation of a microfungus, Xylaria sp., led to the isolation of two new natural products: 2-hydroxy-6-methyl-8-methoxy-9-oxo-9H-xanthene-1-carboxylic acid and 2-hydroxy-6-hydroxymethyl-8-methoxy-9-oxo-9H-xanthene-1-carboxylic acid. Methylation of the former compound yielded the crystalline methyl ester derivative, 2,8-dimethoxy-6-methyl-9-oxo-9H-xanthene-1-carboxylic acid methyl ester. bohrium.comresearchgate.net

Table 1: Examples of Xanthones from Fungal Sources

| Fungal Genus | Compound Name | Source / Note |

|---|---|---|

| Penicillium sp. | 8-(methoxycarbonyl)-1-hydroxy-9-oxo-9H-xanthene-3-carboxylic acid | Putatively identified from fungal culture. researchgate.net |

| Alternaria sonchi | Methyl 8-hydroxy-3-methyl-4-chloro-9-oxo-9H-xanthene-1-carboxylate | A novel chlorinated xanthone isolated from solid culture. bohrium.com |

| Diaporthe sp. | Diaporthones A–G, various known mono- and dimeric xanthones | Isolated from an ascidian-derived fungus. |

| Pseudofusicoccum stromaticum | 8-(methoxycarbonyl)-1-hydroxy-9-oxo-9H-xanthene-3-carboxylic acid | Putatively identified from the broth of this endophytic fungus. researchgate.net |

| Xylaria sp. | 2-hydroxy-6-methyl-8-methoxy-9-oxo-9H-xanthene-1-carboxylic acid | Isolated from a microfungus. Its methyl ester was synthesized for structural analysis. bohrium.comresearchgate.net |

Higher plants are the most abundant source of xanthones. researchgate.net These compounds are not ubiquitous in the plant kingdom but are characteristically found in a limited number of botanical families. The most studied and prolific families for xanthone production are the Clusiaceae (Guttiferae), Hypericaceae, and Gentianaceae. researchgate.netnih.gov

Clusiaceae (Guttiferae): This family, particularly the genus Garcinia, is renowned for producing a vast array of prenylated and oxygenated xanthones. The fruit pericarp of Garcinia mangostana (mangosteen) is a well-known source of numerous xanthones like α-mangostin, γ-mangostin, and gartanin.

Hypericaceae: Species within the genus Hypericum are significant sources of xanthones. These plants produce a variety of simple oxygenated xanthones as well as more complex prenylated derivatives.

Gentianaceae: This family is known for producing a large number of xanthones, often with multiple oxygen-containing functional groups (hydroxyl and methoxyl). The first natural xanthone, gentisin, was isolated from Gentiana lutea. researchgate.net Xanthone glycosides are also commonly found in this family.

Other families that contain xanthone-producing species include the Polygalaceae and Moraceae. The distribution of specific xanthone structures can often be used as a chemotaxonomic marker to classify plants within these families.

Table 2: Major Plant Families Producing Xanthones

| Plant Family | Representative Genus/Species | Common Types of Xanthones |

|---|---|---|

| Clusiaceae | Garcinia mangostana | Prenylated and oxygenated xanthones (e.g., α-mangostin) |

| Hypericaceae | Hypericum spp. | Simple oxygenated and prenylated xanthones |

| Gentianaceae | Gentiana lutea | Highly oxygenated xanthones and xanthone glycosides (e.g., gentisin) researchgate.net |

| Polygalaceae | Polygala spp. | Tetraoxygenated xanthones |

Biosynthetic Pathways and Proposed Mechanisms for Xanthone Formation in Biological Systems

The biosynthetic origins of the xanthone scaffold differ significantly between plants and microorganisms like fungi and lichens. researchgate.net

In plants , xanthone biosynthesis is a product of a mixed pathway involving the shikimate and acetate (B1210297) (polyketide) pathways. nih.gov The process begins with precursors from carbohydrate metabolism. The shikimate pathway ultimately produces a B-ring precursor, while the acetate pathway provides the A-ring. researchgate.net These precursors condense to form a key benzophenone (B1666685) intermediate, 2,3′,4,6-tetrahydroxybenzophenone. This intermediate then undergoes a regioselective oxidative intramolecular coupling reaction to form the central tricyclic pyrone ring system of the xanthone core. researchgate.netnih.gov

In contrast, the xanthone core in fungi and lichens is derived entirely from the polyacetate/polymalonate pathway, a polyketide route. researchgate.net This pathway involves the head-to-tail condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain. This chain then undergoes a series of cyclization and aromatization reactions to form the xanthone structure. This biosynthetic distinction explains the different substitution patterns commonly observed between plant- and fungal-derived xanthones.

Advanced Chromatographic Techniques for Isolation and Purification

The isolation of pure xanthones from complex natural extracts requires a multi-step purification strategy employing various chromatographic techniques. The selection of methods is based on the polarity, molecular weight, and stability of the target compounds.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of xanthones. Analytical HPLC is routinely used to check the purity of fractions and identify known compounds by comparing retention times with standards.

Preparative HPLC is frequently used as the final step in a purification sequence to isolate highly pure compounds. Due to its high resolving power, it can separate structurally similar xanthones that may co-elute in lower-resolution methods. Researchers often use reversed-phase columns (e.g., C18) with solvent systems like methanol-water or acetonitrile-water to achieve separation. For example, preparative HPLC has been successfully employed to isolate cytotoxic xanthones from crude extracts of Garcinia mangostana after initial fractionation by other methods.

Flash Column Chromatography is a rapid form of preparative column chromatography that uses moderate pressure to speed up solvent flow. It is widely used for the initial fractionation of crude plant or fungal extracts. This technique allows for the separation of large quantities of extract into less complex fractions based on polarity, typically using stationary phases like silica (B1680970) gel. These fractions can then be further purified by methods such as preparative HPLC.

Gel Permeation Chromatography (GPC) , also known as size-exclusion chromatography, separates molecules based on their size (hydrodynamic volume). In natural product chemistry, GPC is a valuable tool for sample cleanup. It is effective at removing high-molecular-weight interferences, such as fats and pigments, from the extract. Columns packed with materials like Sephadex LH-20 are commonly used. This technique can serve as an intermediate purification step, where fractions are collected based on the elution of compounds of a certain molecular size range before final purification by HPLC.

Synthetic Strategies and Advanced Chemical Transformations

Retrosynthetic Analysis of the 9-oxo-9H-Xanthene-1-carboxylate Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. The analysis for the 9-oxo-9H-xanthene-1-carboxylate core reveals several viable disconnection points, leading to established synthetic routes.

The most straightforward initial disconnection is the methyl ester group, which points to the corresponding carboxylic acid, 9-oxo-9H-xanthene-1-carboxylic acid, as the immediate precursor (precursor I ). This transformation is a standard Fischer esterification.

Further deconstruction of the xanthone (B1684191) core itself can proceed via three primary pathways:

The Benzophenone (B1666685) Route: A C-O bond disconnection of the pyrone ring's ether linkage reveals a 2,2'-dihydroxybenzophenone (B146640) intermediate (precursor II ). This intermediate can be formed through a Friedel-Crafts acylation reaction between a salicylic (B10762653) acid derivative and a phenol (B47542) derivative.

The Diaryl Ether Route: A C-C bond disconnection of the carbonyl group points to a diaryl ether precursor (precursor III ). An intramolecular Friedel-Crafts acylation or a similar cyclization reaction can then form the central pyrone ring.

The Condensation Route: A direct disconnection across two bonds (the ether C-O and the carbonyl C-C) leads back to a salicylic acid derivative and a phenol derivative as the fundamental building blocks (precursors IV and V ).

This analysis highlights that the key challenge lies in the regioselective construction of the substituted tricyclic system, which can be addressed by the strategic choice of appropriately functionalized aryl precursors.

Total Synthesis Approaches to the Xanthone Dibenzo-γ-pyrone Skeleton

The assembly of the core dibenzo-γ-pyrone structure is the cornerstone of xanthone synthesis. Several classical and modern methods have been developed to achieve this, primarily revolving around the formation of the central pyrone ring from simpler aromatic components.

The direct condensation of a salicylic acid derivative with a phenol derivative represents one of the most atom-economical approaches to the xanthone skeleton. epa.govnih.gov The classical Grover, Shah, and Shah method involves heating the two components with zinc chloride in phosphoryl chloride. nih.gov

A widely used modern alternative employs Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which acts as a powerful dehydrating and acylating agent. epa.govresearchgate.net The reaction proceeds via the formation of an acylium ion from the salicylic acid, which then performs a Friedel-Crafts acylation on the phenol partner. Subsequent intramolecular cyclization through dehydration yields the xanthone. rsc.org However, this method's success is often dependent on the electronic nature of the phenol, with electron-rich substrates like resorcinol (B1680541) and phloroglucinol (B13840) derivatives providing the best results. researchgate.netnih.gov Simple phenols may yield complex mixtures or fail to react efficiently. nih.gov

| Method | Reagents/Catalysts | Conditions | Key Features |

| Grover, Shah, and Shah | Salicylic Acid derivative, Phenol derivative, ZnCl₂, POCl₃ | Heating | Classical method, suitable for hydroxyxanthones. nih.gov |

| Eaton's Reagent | Salicylic Acid derivative, Phenol derivative, P₂O₅/CH₃SO₃H | Heating | Atom-economical, effective for electron-rich phenols. epa.govresearchgate.net |

The benzophenone route is a reliable and versatile two-step approach for synthesizing xanthones. scbt.comrsc.org This method first involves the synthesis of a 2,2'-dihydroxybenzophenone intermediate, which is then cyclized to form the xanthone core.

The benzophenone intermediate is typically prepared via a Friedel-Crafts acylation. The subsequent cyclodehydration of the 2,2'-dihydroxybenzophenone is the key step and can be achieved under various conditions, such as heating in alkaline solution or by using acidic catalysts. masterorganicchemistry.comresearchgate.net This route offers better control over the regiochemistry of the final product compared to direct condensation, as the benzophenone intermediate can be isolated and purified before the final ring closure. nih.gov For instance, 7-substituted 9-oxoxanthen-2-carboxylic acids have been successfully prepared from appropriately substituted hydroxylated benzophenones. masterorganicchemistry.com

| Step | Reaction Type | Common Reagents | Outcome |

| 1. Intermediate Formation | Friedel-Crafts Acylation | Salicylic acid derivative, Phenol derivative, Lewis Acid (e.g., AlCl₃) | Substituted 2,2'-dihydroxybenzophenone. |

| 2. Cyclization | Intramolecular Dehydration | Base (e.g., KOH) or Acid | Formation of the dibenzo-γ-pyrone ring. masterorganicchemistry.com |

An alternative two-step strategy proceeds through a diaryl ether intermediate. scbt.com This approach involves the initial formation of a 2-aryloxybenzoic acid, followed by an intramolecular electrophilic cycloacylation to close the pyrone ring.

The diaryl ether can be synthesized using methods like the Ullmann condensation or copper-promoted coupling of a phenol with an aryl halide. The final cyclization step is typically promoted by strong acids or dehydrating agents, such as sulfuric acid, polyphosphoric acid (PPA), or Eaton's reagent, which facilitate the intramolecular Friedel-Crafts acylation. rsc.org This route is particularly useful for preparing xanthones with substitution patterns that are not readily accessible through the benzophenone route. For example, the synthesis of 3-nitro-9-oxo-9H-xanthene-1-carboxylic acid has been achieved through the intramolecular acylation of a 3-aryloxy-5-nitrophthalic anhydride (B1165640) intermediate, demonstrating the viability of this pathway for producing 1-carboxyxanthones.

| Step | Reaction Type | Common Reagents | Outcome |

| 1. Intermediate Formation | Ullmann Condensation / C-O Cross-Coupling | o-Halobenzoic acid, Phenol, Copper catalyst | Substituted 2-aryloxybenzoic acid (diaryl ether). |

| 2. Cyclization | Intramolecular Friedel-Crafts Acylation | H₂SO₄, PPA, or Eaton's Reagent | Formation of the dibenzo-γ-pyrone ring. |

Direct Synthesis of Methyl 9-oxo-9H-xanthene-1-carboxylate and its Analogues

The final step in the synthesis of the title compound involves the formation of the methyl ester from its carboxylic acid precursor. This transformation is a common and high-yielding reaction in organic synthesis.

Fischer esterification is the most direct and classical method for converting a carboxylic acid into an ester. The reaction involves heating the carboxylic acid precursor, in this case, 9-oxo-9H-xanthene-1-carboxylic acid, with an excess of the alcohol (methanol) in the presence of a strong acid catalyst.

Commonly used catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH). The reaction is an equilibrium process. To drive the equilibrium toward the product (the ester), methanol (B129727) is typically used as the solvent, ensuring it is present in a large excess. Alternatively, the water formed as a byproduct can be removed from the reaction mixture. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the methanol. Subsequent proton transfer and elimination of a water molecule yield the final ester product. This method is highly effective for preparing methyl esters from a wide variety of carboxylic acids, including aromatic and heterocyclic systems like carboxyxanthones.

| Reactants | Catalyst | Key Conditions | Product |

| 9-oxo-9H-xanthene-1-carboxylic acid, Methanol | H₂SO₄ or TsOH | Reflux in excess methanol | This compound |

Oxidation Reactions from Aldehyde Derivatives

The synthesis of this compound can be efficiently achieved through the oxidation of its aldehyde precursor, 9-oxo-9H-xanthene-1-carbaldehyde. This transformation is a critical step that requires high efficiency and selectivity to ensure a good yield of the desired carboxylic acid, which is then esterified. Several established oxidation methodologies in organic synthesis are applicable to this conversion, with the Pinnick and Jones oxidations being notable examples.

The Pinnick oxidation is a highly regarded method for the oxidation of aldehydes to carboxylic acids due to its mild reaction conditions and tolerance of a wide range of functional groups. wikipedia.orgwenxuecity.com This reaction typically employs sodium chlorite (B76162) (NaClO₂) as the oxidant in the presence of a buffer, such as a phosphate (B84403) buffer, to maintain a slightly acidic pH. chemistry-reaction.comsynarchive.com A key feature of the Pinnick oxidation is the use of a chlorine scavenger, like 2-methyl-2-butene, to prevent side reactions from the hypochlorite (B82951) byproduct. synarchive.com This methodology is particularly advantageous for substrates that are sensitive to harsher oxidation conditions and for the oxidation of α,β-unsaturated aldehydes. wikipedia.orgorgoly.com The general mechanism involves the formation of chlorous acid (HClO₂) in situ, which then reacts with the aldehyde to form a chlorite ester intermediate. This intermediate subsequently undergoes a pericyclic fragmentation to yield the carboxylic acid. wenxuecity.com

Alternatively, the Jones oxidation presents a more forceful method for the oxidation of primary alcohols and aldehydes to carboxylic acids. wikipedia.orgorganic-chemistry.org The Jones reagent is a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid. chem-station.comadichemistry.com This strong oxidizing agent efficiently converts aldehydes to their corresponding carboxylic acids. The reaction proceeds through the formation of a chromate (B82759) ester, which is then oxidized. chemistrysteps.com While highly effective, the Jones oxidation is less favored for complex molecules with acid-sensitive functional groups due to its strongly acidic and highly oxidative nature. organic-chemistry.org Furthermore, the generation of chromium waste products is a significant environmental concern. chem-station.com

Following the successful oxidation of 9-oxo-9H-xanthene-1-carbaldehyde to 9-oxo-9H-xanthene-1-carboxylic acid, the final step is esterification to yield the methyl ester. A common and effective method for this transformation is the Fischer esterification . This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed as a byproduct is typically removed, or a large excess of the alcohol is used. masterorganicchemistry.com Another powerful method for methylation of carboxylic acids is the use of diazomethane (B1218177) . This reagent reacts rapidly and cleanly with carboxylic acids to produce methyl esters with nitrogen gas as the only byproduct. libretexts.org However, diazomethane is toxic and potentially explosive, necessitating careful handling.

Table 1: Comparison of Oxidation Methods for Aldehyde to Carboxylic Acid Conversion

| Oxidation Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Pinnick Oxidation | NaClO₂, buffer (e.g., NaH₂PO₄), chlorine scavenger (e.g., 2-methyl-2-butene) | Slightly acidic (pH ~4-5), room temperature | Mild conditions, high functional group tolerance, good for sensitive substrates | Can be slower than other methods |

| Jones Oxidation | CrO₃, H₂SO₄, acetone | Strongly acidic, 0°C to room temperature | Fast and efficient, high yields | Harsh conditions, not suitable for acid-sensitive groups, toxic chromium waste |

Regioselective Methylation Methodologies (e.g., using Diazomethane)

Regioselective methylation is a crucial transformation in the synthesis and functionalization of xanthone derivatives, allowing for the precise modification of hydroxyl groups on the scaffold. The differential reactivity of phenolic hydroxyl groups based on their position on the xanthone core enables selective methylation. One of the most effective and widely used reagents for the methylation of acidic protons, such as those in phenolic hydroxyls, is diazomethane (CH₂N₂).

Diazomethane is a potent methylating agent that reacts readily with carboxylic acids and phenols under mild conditions to yield the corresponding methyl esters and methyl ethers, respectively. The reaction with a phenolic hydroxyl group proceeds via an acid-base reaction where the acidic proton of the phenol is transferred to diazomethane, generating a methyldiazonium cation and a phenoxide anion. The phenoxide then acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an SN2 reaction to form the methyl ether, with the liberation of nitrogen gas as a stable byproduct. libretexts.org

The regioselectivity of methylation on a polyhydroxylated xanthone scaffold is influenced by the acidity of the different hydroxyl groups. For instance, in a xanthone with multiple hydroxyl substituents, the most acidic hydroxyl group will react preferentially with diazomethane. The acidity of a phenolic proton is influenced by its electronic environment, including inductive and resonance effects from neighboring substituents. For example, a hydroxyl group ortho to the carbonyl at C-9 of the xanthone scaffold would be expected to be more acidic due to intramolecular hydrogen bonding and the electron-withdrawing nature of the carbonyl group.

While highly efficient, the use of diazomethane requires significant precautions due to its toxicity and explosive nature. It is typically generated in situ for immediate consumption. Alternative, safer methylating agents include methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). However, these methods often require harsher reaction conditions and may result in lower regioselectivity compared to diazomethane, sometimes leading to the methylation of less acidic hydroxyl groups or even C-alkylation under certain conditions. The choice of base and solvent can be optimized to improve the selectivity of these reactions.

Table 2: Common Methylating Agents for Phenolic Hydroxyl Groups

| Methylating Agent | Reagents and Conditions | Mechanism | Selectivity | Safety Considerations |

| Diazomethane | CH₂N₂ in an inert solvent (e.g., diethyl ether) at low temperature | Acid-base reaction followed by SN2 | High for the most acidic hydroxyl group | Highly toxic and potentially explosive |

| Methyl Iodide | CH₃I, base (e.g., K₂CO₃, NaH) in a polar aprotic solvent (e.g., acetone, DMF) | Williamson ether synthesis (SN2) | Can be less selective, may require protecting groups | Toxic and a suspected carcinogen |

| Dimethyl Sulfate | (CH₃)₂SO₄, base (e.g., K₂CO₃, NaOH) in a suitable solvent | Williamson ether synthesis (SN2) | Often less selective than diazomethane | Highly toxic and corrosive |

Derivatization and Functionalization Strategies of the Xanthone Scaffold

Substitution Reactions for Molecular Diversification (e.g., halogenation, hydroxylation, alkylation)

The xanthone scaffold is a versatile platform for chemical modification, and its derivatization through various substitution reactions is a key strategy for generating molecular diversity and tuning its physicochemical and biological properties. Electrophilic aromatic substitution reactions are commonly employed to introduce a range of functional groups onto the electron-rich aromatic rings of the xanthone core.

Halogenation of the xanthone scaffold can be achieved using various reagents and conditions. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction typically leads to the substitution of hydrogen atoms on the aromatic rings with bromine. The position of halogenation is directed by the existing substituents on the xanthone core.

Hydroxylation , the introduction of hydroxyl groups, can be accomplished through several methods. One approach involves the demethylation of methoxy-substituted xanthones using reagents like boron tribromide (BBr₃). This reaction is particularly useful for accessing polyhydroxylated xanthones. Direct hydroxylation of the aromatic rings is more challenging but can be achieved under specific oxidative conditions.

Alkylation of the xanthone scaffold can be performed via Friedel-Crafts alkylation, where an alkyl halide reacts with the xanthone in the presence of a Lewis acid catalyst. This reaction introduces alkyl groups onto the aromatic rings. Additionally, O-alkylation of hydroxylated xanthones is a common strategy to modify their properties. This is typically achieved by treating the hydroxyxanthone with an alkyl halide in the presence of a base, as in the Williamson ether synthesis.

These substitution reactions, among others, provide a powerful toolkit for the synthesis of a wide array of xanthone derivatives with diverse functionalities, which is essential for exploring their structure-activity relationships.

Structure-Guided Design and Synthesis of Xanthone Analog Libraries

The development of xanthone-based compounds for various applications, including medicinal chemistry, often relies on the principles of structure-guided design and the synthesis of analog libraries. This approach allows for the systematic exploration of the chemical space around the xanthone scaffold to identify derivatives with optimized properties.

Structure-guided design involves using structural information of a biological target, often obtained from X-ray crystallography or NMR spectroscopy, to design ligands with improved binding affinity and selectivity. By understanding the key interactions between a lead xanthone compound and its target, medicinal chemists can rationally design new analogs with modifications that are predicted to enhance these interactions. This iterative process of design, synthesis, and biological evaluation can significantly accelerate the discovery of potent and selective compounds.

The synthesis of xanthone analog libraries is a crucial component of this process. Combinatorial chemistry and parallel synthesis techniques are often employed to efficiently generate a large number of diverse xanthone derivatives. These libraries can be designed to explore variations in substituents at different positions of the xanthone core. For example, a library might be created by reacting a common xanthone intermediate with a diverse set of building blocks, such as different alkyl halides for alkylation reactions or various boronic acids for Suzuki coupling reactions. The resulting library of compounds can then be screened for desired activities, and the data from these screens can inform the next round of structure-guided design. This systematic approach has proven to be highly effective in the discovery and optimization of bioactive xanthone derivatives.

Structural Characterization and Advanced Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei. For a molecule like Methyl 9-oxo-9h-xanthene-1-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments would be utilized to assemble a complete picture of its structure.

One-Dimensional NMR (¹H, ¹³C) for Proton and Carbon Connectivity

One-dimensional NMR provides fundamental information about the chemical environment and connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.

In the hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the xanthene core and the methyl protons of the ester group. The chemical shifts (δ) of the aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), influenced by the electron-withdrawing effects of the carbonyl group and the ester moiety, as well as the electronic nature of the fused ring system. The integration of these signals would correspond to the number of protons in each unique environment. The methyl protons of the ester group would appear as a singlet in the upfield region (around δ 3.9-4.0 ppm).

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on all carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ketone (C-9) at a significantly downfield chemical shift (around δ 175-185 ppm) and the carbonyl carbon of the methyl ester at a slightly more upfield position (around δ 165-170 ppm). The aromatic carbons would resonate in the δ 110-160 ppm range, with their specific shifts dictated by their position relative to the substituents and the heteroatom. The methyl carbon of the ester group would be observed in the upfield region (around δ 50-55 ppm).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 7.5 - 7.8 | 120 - 125 |

| H-3 | 7.3 - 7.6 | 125 - 130 |

| H-4 | 8.0 - 8.3 | 115 - 120 |

| H-5 | 7.4 - 7.7 | 120 - 125 |

| H-6 | 7.6 - 7.9 | 130 - 135 |

| H-7 | 7.4 - 7.7 | 120 - 125 |

| H-8 | 8.1 - 8.4 | 115 - 120 |

| 1-COOCH₃ | 3.9 - 4.1 | 52 - 55 |

| C-1 | - | 130 - 135 |

| C-4a | - | 150 - 155 |

| C-5a | - | 155 - 160 |

| C-8a | - | 120 - 125 |

| C-9 | - | 175 - 185 |

| C-9a | - | 120 - 125 |

| 1-C OOCH₃ | - | 165 - 170 |

Note: These are predicted values based on typical ranges for similar structures and are for illustrative purposes.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY) for Complex Structural Assignment and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from the ¹H and ¹³C spectra and for determining the through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons on each of the aromatic rings, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the carbon signal for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a key experiment that shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbons (C-9 and the ester carbonyl), C-1, and the carbons at the ring junctions. For instance, correlations from the methyl protons to the ester carbonyl carbon and C-1 would confirm the position of the methyl carboxylate group.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): While less critical for a planar aromatic system like this, ROESY could provide information about through-space proximities of protons, which can be useful in confirming assignments and assessing any conformational preferences of substituents.

Application of NMR in Structural Revision and Confirmation Studies

In chemical research, the initial proposed structure of a newly synthesized or isolated compound may sometimes be incorrect. Advanced NMR techniques, particularly HMBC, are powerful tools for structural revision. By providing unambiguous evidence of long-range connectivities, HMBC can differentiate between isomers and confirm the correct placement of substituents. For this compound, if there were any ambiguity about the position of the methyl carboxylate group (e.g., at C-2, C-3, or C-4), HMBC correlations from the aromatic protons adjacent to the substituent would definitively establish its location at the C-1 position.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) (e.g., ESI-MS) for Precise Mass Measurement

High-resolution mass spectrometry, often coupled with electrospray ionization (ESI-HRMS), provides a highly accurate measurement of the molecular weight of a compound. For this compound, the expected molecular formula is C₁₅H₁₀O₄. HRMS would be used to determine the exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This experimental mass would then be compared to the calculated theoretical mass for C₁₅H₁₀O₄. A close match (typically within a few parts per million) would provide strong evidence for the proposed molecular formula. The monoisotopic mass of C₁₅H₁₀O₄ is calculated to be 254.057909 Da.

Analysis of Fragmentation Patterns for Structural Connectivity Confirmation

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The resulting fragmentation pattern is often characteristic of the compound's structure and can be used to confirm the connectivity of its different parts. For this compound, characteristic fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃) from the molecular ion. The fragmentation of the xanthone (B1684191) core itself would also produce a series of characteristic ions. Analysis of these fragments would provide further corroboration of the proposed structure.

Interactive Data Table: Expected HRMS Data and Key Fragments

| Ion | Molecular Formula | Calculated Mass (Da) |

| [M]⁺ | C₁₅H₁₀O₄ | 254.0579 |

| [M-OCH₃]⁺ | C₁₄H₇O₃ | 223.0395 |

| [M-COOCH₃]⁺ | C₁₄H₇O₂ | 207.0446 |

| [C₁₃H₇O]⁺ | C₁₃H₇O | 180.0575 |

Note: These are predicted fragments based on common fragmentation patterns of similar compounds.

Vibrational Spectroscopy (Infrared, IR) for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the key functional groups present in this compound. The IR spectrum provides valuable information by detecting the characteristic vibrations of specific bonds within the molecule. For the xanthone framework, the most informative regions of the spectrum reveal the presence of the carbonyl groups (both ketone and ester), the ether linkage within the xanthene core, and the aromatic rings.

The spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the conjugated ketone at the C-9 position. Typically, for xanthones, this band appears in the region of 1650-1610 cm⁻¹. Another distinct carbonyl absorption arises from the methyl ester group at the C-1 position. This ester C=O stretch is generally observed at a higher frequency, typically in the 1735-1715 cm⁻¹ range.

The presence of the diaryl ether linkage (C-O-C) in the central pyran ring is confirmed by characteristic asymmetric and symmetric stretching vibrations. These are typically found in the 1300-1000 cm⁻¹ region. Additionally, the aromatic character of the molecule is evidenced by C=C stretching vibrations within the benzene (B151609) rings, which appear in the 1600-1450 cm⁻¹ range, and C-H stretching vibrations above 3000 cm⁻¹.

Table 1: Expected Key IR Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) | Stretch | 1735 - 1715 |

| Ketone Carbonyl (C=O) | Stretch | 1650 - 1610 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ether (C-O-C) | Asymmetric Stretch | ~1280 - 1200 |

| Aromatic C-H | Stretch | >3000 |

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to characterize the electronic transitions within the chromophoric system of this compound. The xanthone core, consisting of two fused aromatic rings conjugated with a carbonyl group, constitutes an extensive chromophore that absorbs light in the UV and visible regions.

The UV-Vis spectrum of xanthone derivatives typically displays several intense absorption bands corresponding to π → π* transitions and a weaker band at a longer wavelength resulting from the n → π* transition of the carbonyl group. The π → π* transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system, resulting in strong absorption bands. The n → π* transition, which is formally forbidden and thus of lower intensity, involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital.

For xanthone derivatives, characteristic absorption bands are generally observed in the ranges of 230-260 nm, 280-300 nm, and a longer wavelength band often extending beyond 330 nm. For example, a structurally related compound, 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid, exhibits an absorption maximum (λmax) at 488 nm in a pH 7.4 buffer, demonstrating how substituents can significantly influence the electronic structure and absorption profile. amazonaws.com

Table 2: Typical UV-Vis Absorption Bands for the Xanthone Chromophore

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity |

|---|---|---|

| π → π* | 230 - 260 | High |

| π → π* | 280 - 300 | Medium to High |

| n → π* | >330 | Low |

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure and Absolute Configuration Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in the solid state. While the specific crystal structure for this compound is not publicly available, detailed analysis of a closely related analogue, Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate, offers significant insight into the expected molecular geometry. nih.gov

The analysis of this analogue reveals that the xanthone core is nearly planar, a characteristic feature of this heterocyclic system. In the analogue, the xanthone and ester fragments are oriented at a very slight angle to each other (2.8°). nih.gov The crystal structure is stabilized by intermolecular forces, including C—H⋯O hydrogen bonds and C=O⋯π interactions. nih.gov The packing of molecules in the crystal lattice is further influenced by π–π stacking interactions between the planar xanthone skeletons. nih.gov This technique provides unambiguous confirmation of the connectivity and stereochemistry of the molecule.

Table 3: Selected Crystallographic Data for the Analogue, Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₂O₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.3713 (3) |

| b (Å) | 26.1612 (12) |

| c (Å) | 7.4208 (4) |

| β (°) | 115.868 (5) |

| Volume (ų) | 1289.43 (11) |

Chromatographic Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography, TLC)

Thin Layer Chromatography (TLC) is an indispensable technique for the rapid assessment of compound purity and for monitoring the progress of chemical reactions during the synthesis of this compound. nih.gov It is a simple, fast, and cost-effective method that provides qualitative information about the components of a mixture.

In practice, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. nih.gov The plate is then placed in a sealed chamber containing a suitable mobile phase (a solvent or mixture of solvents). As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary and mobile phases.

For xanthone derivatives, which are UV-active due to their conjugated system, the spots can be easily visualized under a UV lamp. nih.gov By comparing the retention factor (Rƒ) value of the product spot with that of the starting materials, the progress of the reaction can be tracked. The disappearance of starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. The presence of a single spot for the purified compound suggests a high degree of purity.

Table 4: General Procedure for TLC Analysis of this compound

| Step | Description |

|---|---|

| Plate Preparation | A spot of the sample solution is applied to a silica gel coated plate. |

| Development | The plate is placed in a chamber with an appropriate mobile phase (e.g., a hexane-ethyl acetate (B1210297) mixture). |

| Visualization | After development, the plate is dried and observed under a UV lamp (254 nm or 365 nm) to visualize the separated spots. |

| Analysis | The Rƒ value is calculated for each spot. Purity is assessed by the number of spots present. Reaction progress is monitored by comparing spots of the reaction mixture over time to the starting materials. |

In-depth Computational Analysis of this compound Remains a Subject for Future Research

A comprehensive review of scientific literature reveals a notable absence of specific computational chemistry and theoretical investigations focused solely on the compound this compound. While the broader class of xanthones and their derivatives has been the subject of numerous theoretical studies, including Density Functional Theory (DFT) calculations and molecular modeling, specific data for this particular molecule is not publicly available in the reviewed scientific papers. Therefore, the detailed analysis requested concerning its electronic structure, reactivity, and biomolecular interactions cannot be provided at this time.

The exploration of chemical compounds through computational methods is a cornerstone of modern chemical and pharmaceutical research. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations offer profound insights into molecular properties and behavior. However, the application of these powerful tools is contingent on dedicated research efforts for each specific compound of interest.

For the broader family of xanthones, computational studies have been instrumental in elucidating their potential as antioxidant, anticancer, and antimicrobial agents. These studies often employ DFT to understand the electronic properties that govern their reactivity and biological activity. Similarly, molecular docking and dynamics simulations are frequently used to predict how these molecules might interact with biological targets such as enzymes and receptors.

Despite the prevalence of these methods for studying related compounds, a specific application to this compound is not documented in the available literature. Consequently, it is not possible to present detailed research findings, data tables, or specific analyses for the following topics as they pertain directly to this compound:

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Analysis of Intramolecular Interactions and Conformational Preferences

Conceptual DFT for Reactivity Descriptors

Molecular Docking Studies for Ligand-Receptor Binding Predictions

Molecular Dynamics Simulations for Conformational Ensembles and Binding Stability

Future research initiatives are required to perform these specific computational analyses on this compound. Such studies would be valuable in determining its fundamental chemical properties and predicting its potential for applications in medicinal chemistry and materials science. Until such research is conducted and published, a detailed, data-driven article on the computational chemistry of this specific compound cannot be accurately generated.

Computational Chemistry and Theoretical Investigations

Computational Elucidation of Reaction Mechanisms

While experimental studies provide crucial information about chemical reactions, computational chemistry offers a powerful means to elucidate the underlying reaction mechanisms at a molecular level. For the synthesis of xanthone (B1684191) derivatives, including "Methyl 9-oxo-9h-xanthene-1-carboxylate," computational methods can be used to investigate reaction pathways, transition states, and the factors that control selectivity.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and reactivity of organic molecules. aip.orgaip.org DFT calculations can provide valuable information about the geometries of reactants, intermediates, and products, as well as the energies of transition states. This information can be used to construct a detailed energy profile of a reaction, which helps in understanding the feasibility and kinetics of different reaction pathways.

For a reaction such as the synthesis of "this compound," a computational study might involve:

Modeling the Reactants and Products: The 3D structures of the starting materials and the final product are optimized using DFT calculations.

Locating Transition States: The transition state structures connecting the reactants to the products are located on the potential energy surface.

Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, is calculated to predict the reaction rate.

Investigating Reaction Intermediates: Any intermediate species that are formed during the course of the reaction are identified and characterized.

Mechanistic Studies of Biological Interactions

Exploration of Molecular Targets and Pathways

The biological activity of xanthone (B1684191) derivatives, including Methyl 9-oxo-9h-xanthene-1-carboxylate, is rooted in their ability to interact with a multitude of molecular targets, thereby influencing various cellular pathways. The dibenzo-γ-pyrone framework of the xanthone core allows it to bind with multiple protein receptors, leading to a wide spectrum of biological activities.

Xanthone derivatives are recognized for their potential to inhibit protein kinases, which can, in turn, affect the proliferation of cancer cells. The Mitogen-Activated Protein Kinase (MAPK) signaling network, which includes key kinases like MAPK1 (ERK2), MAPK3 (ERK1), and MAPK14 (p38α), is a critical regulator of diverse cellular processes such as proliferation, differentiation, and apoptosis. This network operates as a three-tiered cascade where a MAP3K activates a MAP2K, which then activates a MAPK.

MAPK14, a member of the MAP kinase family, serves as an integration point for various biochemical signals and is implicated in cellular proliferation, transcriptional regulation, and development. The inhibition of protein kinases is a primary mechanism through which xanthone derivatives exert their anticancer effects. While direct studies on this compound are specific, the broader class of xanthones has been shown to interfere with these signaling pathways. The activity of kinases such as ERK, JNK, and p38, which can have opposing effects on cell behavior (e.g., proliferation vs. apoptosis), are often modulated by upstream MAP3Ks. The ability of xanthone compounds to interact with this interconnected network highlights their potential as modulators of cell fate.

Xanthones have demonstrated significant inhibitory activity against various enzymes, which constitutes a key aspect of their mechanism of action.

α-Glucosidase: This enzyme is crucial for hydrolyzing complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can slow the release and subsequent absorption of glucose, which is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. Studies on related compounds, such as bavachalcone, show a mixed competitive and non-competitive inhibition mechanism. This inhibition is often achieved through interactions like hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme's active site.

Carboxylesterase: Carboxylesterases (CES) are serine hydrolases involved in the metabolism of various compounds. Carboxylesterase 1 (CES1), found in high concentrations in the liver, plays a role in detoxification. Inhibition of these enzymes often involves covalent modification of the serine residue in the catalytic site. While specific data on this compound is limited, this mechanism is a known target for various inhibitor classes.

Thioredoxin Reductase 1 (TXNRD1): This cytosolic selenoenzyme is a critical component of the thioredoxin system, which protects cells from oxidative stress. Cancer cells, with their inherently high levels of oxidative stress, are particularly dependent on this system. Inhibition of TXNRD1 is a promising anticancer strategy. Many inhibitors act via irreversible modification of the enzyme's selenocysteine (B57510) residue, which can convert the enzyme from an antioxidant to a pro-oxidant, further increasing oxidative stress in cancer cells.

The modulation of ion channels is another mechanism through which bioactive compounds can exert their effects. For instance, studies on muscarinic receptor activation have shown that it can selectively inhibit N-, Q-, and R-type Ca²⁺ channel currents through a voltage-sensitive pathway. This inhibition often involves a shift in the channel's activation curve toward more positive potentials and can be relieved by a strong conditioning prepulse. While direct evidence for this compound is not available, the ability of small molecules to modulate the gating properties of voltage-sensitive calcium channels represents a potential pathway for influencing cellular calcium homeostasis and signaling.

Structure-Activity Relationship (SAR) Studies at the Mechanistic Level

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of xanthone derivatives influences their biological activity and for guiding the synthesis of more potent and selective analogues.

The biological activity of xanthones is significantly influenced by the type, number, and position of functional groups attached to the dibenzo-γ-pyrone core. Key positions that often dictate the biological activity include C-1, C-3, C-6, and C-8. For example, in the context of antibacterial activity, prenylation and oxygenation patterns are crucial. The presence of a geranyl (C10) substituent at the C-8 position and hydroxyl groups at C-1, C-3, and C-6 can enhance activity. Similarly, for anticancer activity, the presence of an aminoalkyl moiety has been found to be critical for DNA binding and enhancing cytotoxic effects. These studies highlight that specific substitution patterns can direct the molecule's interaction with distinct biological targets, thereby determining its mechanistic pathway.

| Position(s) | Substituent Type | Observed Biological Effect | Reference |

|---|---|---|---|

| C-1, C-3, C-6 | Hydroxyl Groups | Contributes to antifungal and antibacterial activity. | |

| C-2, C-8 | Prenyl Groups | Improves antibacterial activity against B. subtilis. | |

| C-8 | Geranyl Group | Enhances antibacterial activity. | |

| Ortho to Carbonyl | Hydroxyl Group | Significantly contributes to cytotoxicity in cancer cells. | |

| Various | Dimethylamino Side-Chain | Enhances anticancer activity and DNA binding. |

Hydroxyl and prenyl groups are particularly important substituents that mediate the biological recognition and activity of xanthones.

Mechanistic Investigations of Antioxidant Activity (e.g., Free Radical Scavenging, Metal Chelation)

The antioxidant properties of xanthone derivatives are a significant area of research, with studies suggesting that these compounds can neutralize harmful reactive oxygen species (ROS) through various mechanisms. The core structure of xanthone, a dibenzo-γ-pyrone, provides a scaffold for diverse chemical substitutions that influence its antioxidant capacity. The primary mechanisms believed to contribute to the antioxidant activity of this class of compounds are free radical scavenging and metal chelation. nih.gov

Free Radical Scavenging:

Xanthones are recognized for their potential to act as free radical scavengers. researchgate.net This capability is largely attributed to their chemical structure, which can donate a hydrogen atom or an electron to stabilize a free radical. Theoretical studies on various xanthone derivatives have explored the thermodynamics and kinetics of their interaction with free radicals. researchgate.net One of the proposed mechanisms is the Single Electron Transfer (SET) pathway. rsc.org

Quantum chemical calculations have suggested that while the reaction between neutral xanthones and hydroxyl radicals might be thermodynamically unfavorable, the corresponding xanthone anions, which can be present under physiological conditions, are effective at deactivating these highly reactive radicals. rsc.org This suggests that the physiological pH and the ability of the xanthone derivative to form an anion are critical factors in its antioxidant efficacy. The presence of hydroxyl groups on the xanthone scaffold significantly enhances its radical scavenging ability. researchgate.net

Metal Chelation:

| Antioxidant Mechanism | Description | Relevance to Xanthone Derivatives |

| Free Radical Scavenging | Direct neutralization of free radicals by donating a hydrogen atom or an electron. | Xanthone anions are theoretically effective at deactivating hydroxyl radicals via the Single Electron Transfer (SET) mechanism. rsc.org |

| Metal Chelation | Sequestration of transition metal ions to prevent their participation in reactions that generate reactive oxygen species. | The core structure of xanthones suggests a potential for coordinating with metal ions, thereby inhibiting the Fenton reaction. researchgate.netontosight.ai |

In-depth Analysis of Potential Antileukemic Mechanisms

Xanthone derivatives have demonstrated promising cytotoxic activity against various cancer cell lines, including those of leukemic origin. mdpi.comnih.gov The investigation into their mechanisms of action suggests that these compounds can induce cancer cell death through multiple pathways.

Induction of Apoptosis:

A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. researchgate.net Studies on several natural and synthetic xanthone derivatives have shown their ability to trigger apoptosis in human leukemia cell lines, such as HL-60. mdpi.com For instance, certain prenylated xanthones have been reported to induce apoptosis, with some derivatives showing efficacy in both multidrug-resistant and sensitive leukemia cells. nih.gov This suggests that these compounds may circumvent common mechanisms of drug resistance in cancer.

The apoptotic cascade is a complex process involving a series of protein activations. Research on some xanthones has indicated that their pro-apoptotic effects may be mediated through the activation of caspases, which are key executioner enzymes in the apoptotic pathway. researchgate.net The activation of specific caspases, such as caspase-9 and caspase-3, has been observed in cancer cells treated with certain xanthone derivatives, leading to the systematic dismantling of the cell. researchgate.net

Other Potential Mechanisms:

Beyond apoptosis induction, xanthone derivatives may exert their antileukemic effects through other mechanisms. These can include the inhibition of topoisomerases, enzymes crucial for DNA replication and repair in cancer cells, and the modulation of various signaling pathways involved in cell proliferation and survival. frontiersin.org Computational studies have suggested that xanthone derivatives could target a network of kinases, including those involved in cancer pathogenesis, which warrants further investigation into their potential antileukemic effects. frontiersin.org

| Potential Antileukemic Mechanism | Description | Observed in Xanthone Derivatives |

| Apoptosis Induction | Triggering programmed cell death in cancer cells. | Several xanthone derivatives induce apoptosis in leukemia cell lines (e.g., HL-60). mdpi.comnih.gov |

| Caspase Activation | Activation of key enzymes that execute the apoptotic process. | Some xanthones have been shown to activate caspase-9 and caspase-3. researchgate.net |

| Activity against Multidrug Resistance | Efficacy in cancer cells that have developed resistance to other chemotherapeutic agents. | Certain caged xanthone derivatives have shown similar cytotoxicity in both sensitive and multidrug-resistant leukemia cells. nih.gov |

| Kinase Inhibition | Targeting of protein kinases involved in cancer cell signaling and proliferation. | Computational studies suggest that xanthone derivatives may interact with key kinases in cancer pathways. frontiersin.org |

Advanced Research Applications and Future Perspectives

Development of Methyl 9-oxo-9H-xanthene-1-carboxylate as a Chemical Probe for Biological Systems

While this compound itself is not extensively documented as a chemical probe, the inherent properties of its core xanthene structure make it a promising candidate for such applications. Xanthene-based compounds are well-established as foundational structures for small organic dyes and fluorescent probes. revsalus.com Their utility stems from favorable spectroscopic properties including high fluorescence quantum yields, excellent photostability, and good water solubility, which are critical for biological imaging. nih.govresearchgate.net

The development of a chemical probe involves designing a molecule that can selectively interact with a biological target and produce a measurable signal, typically fluorescence. Xanthone (B1684191) derivatives have been successfully designed to act as "turn-on" fluorescent probes for detecting specific analytes like lead ions (Pb²⁺) in living cells. researchgate.netrsc.org This is often achieved by modifying the xanthone scaffold with a receptor unit that, upon binding to the target, triggers a change in the molecule's electronic properties, leading to an enhanced fluorescent signal through mechanisms like Chelation-Enhanced Fluorescence (CHEF). researchgate.net

For this compound, the methyl ester group at the 1-position serves as a key synthetic handle. This group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to various targeting moieties—such as peptides, ligands for specific proteins, or organelle-targeting signals—via standard amide bond formation chemistry. This versatility allows for the rational design of probes to visualize and study specific cellular components and processes with high sensitivity and real-time detection capabilities. revsalus.comnih.gov

Utilization of the Xanthone Scaffold in Rational Drug Design and Optimization (excluding clinical aspects)

The xanthone dibenzo-γ-pyrone framework is widely regarded as a "privileged structure" in medicinal chemistry. mdpi.com This term signifies that the scaffold is capable of binding to multiple biological receptors with high affinity, making it a versatile starting point for drug discovery. mdpi.comresearchgate.net The biological activities of xanthone derivatives are diverse and depend heavily on the type, number, and position of functional groups attached to the tricyclic core. mdpi.comresearchgate.netnih.gov

Rational drug design leverages this principle by systematically modifying the xanthone structure to optimize its interaction with specific biological targets and enhance a desired pharmacological effect. researchgate.net Structure-activity relationship (SAR) studies are central to this process, providing insights into how specific chemical modifications influence biological activity. nih.govnih.govnih.gov For instance, SAR studies on xanthone derivatives have been crucial in developing potent inhibitors for enzymes like α-glucosidase, which is a key target in managing carbohydrate metabolism. nih.gov

Computational tools such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, comparative molecular field analysis (CoMFA), and molecular docking are integral to modern rational drug design. mdpi.comnih.govnih.gov These methods allow researchers to predict how a designed molecule will bind to its target, thereby guiding the synthesis of compounds with improved efficacy and selectivity. nih.govnih.gov Xanthone derivatives have been designed and optimized to target a wide array of proteins involved in various disease pathways. mdpi.comnih.gov

| Biological Target Class | Specific Examples | Therapeutic Area |

|---|---|---|

| Enzymes | Topoisomerase II, Kinases, Aromatase, Xanthine Oxidase, α-Glucosidase, Cyclooxygenase-2 (COX-2) | Anticancer, Anti-inflammatory, Metabolic Disorders |

| G-protein Coupled Receptors (GPCRs) | Prostanoid Receptors | Inflammation, Cancer |

| Transport Proteins | P-glycoprotein (P-gp) | Multidrug Resistance in Cancer |

| Nucleic Acids | DNA (via intercalation) | Anticancer |

Advancements in Analytical Methodologies for Complex Xanthone Matrices

The study and utilization of xanthones, many of which are derived from complex natural sources like the mangosteen fruit (Garcinia mangostana), depend on robust analytical methods for their extraction, separation, identification, and quantification. mdpi.comtandfonline.com Traditional analytical techniques have evolved significantly, leading to more rapid, sensitive, and specific methodologies.

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase configuration coupled with a photodiode array (PDA) detector, has been a cornerstone for the quantitative analysis of xanthones. mdpi.comnih.gov However, the demand for higher throughput and resolution has led to the widespread adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) and Ultra-Performance Liquid Chromatography (UPLC). nih.govresearchgate.net These systems use columns with smaller particle sizes, enabling faster and more efficient separations of complex xanthone mixtures, often within minutes. nih.gov

The coupling of liquid chromatography with mass spectrometry (LC-MS) has revolutionized the structural elucidation and sensitive detection of xanthones. tandfonline.com Techniques like electrospray ionization (ESI) are commonly used, and advanced analyzers such as time-of-flight (TOF) and tandem mass spectrometry (MS/MS) provide high-resolution mass data and fragmentation patterns. nih.govnih.gov UPLC-MS/MS, for example, is a powerful tool for the simultaneous quantification of multiple xanthones in a single run, even at very low concentrations. mdpi.comnih.gov Furthermore, the combination of Fourier-transform infrared (FTIR) spectroscopy with multivariate calibration methods like partial least squares (PLS) regression offers an alternative, rapid approach for quantifying xanthones in extracts without the need for chromatographic separation. mdpi.com

| Technique | Principle | Key Advantages for Xanthone Analysis |

|---|---|---|

| HPLC-PDA | Separation based on polarity, detection by UV-Vis absorbance. | Robust, reliable quantification, provides UV spectra for initial identification. nih.gov |

| UPLC/UHPLC | HPLC using columns with sub-2 µm particles. | Faster analysis times, higher resolution and sensitivity compared to HPLC. nih.govresearchgate.net |

| LC-MS/MS | LC separation followed by mass analysis of parent and fragment ions. | High specificity and sensitivity, definitive structural identification, ideal for complex matrices. nih.govresearchgate.net |

| LC-QTOF-MS | LC coupled to a hybrid quadrupole and time-of-flight mass analyzer. | Provides highly accurate mass measurements for unambiguous formula determination. tandfonline.comnih.gov |

| FTIR Spectroscopy with Chemometrics | Measures vibrational spectra, correlated with concentration via statistical models. | Very rapid, non-destructive, requires minimal sample preparation. mdpi.com |

Interdisciplinary Research Outlooks for Xanthone Derivatives in Chemical Biology

The future of xanthone research lies at the intersection of chemistry, biology, and materials science. The unique properties of the xanthone scaffold position it as a powerful tool for chemical biology, a field that employs small molecules to study and manipulate biological systems.

The development of bespoke xanthone-based fluorescent probes, as discussed previously, will continue to be a major research direction. These tools will enable researchers to visualize the localization, dynamics, and function of specific proteins or other biomolecules within living cells, providing unprecedented insights into cellular processes. nih.govfrontiersin.org By attaching xanthone fluorophores to known drug molecules, their pathways and interactions within cells can be tracked, aiding in mechanism-of-action studies.

Furthermore, the principles of rational drug design are being applied to create highly selective xanthone derivatives that can act as chemical tools to probe the function of specific enzymes or signaling pathways. For example, a highly selective inhibitor for a particular kinase can be used to dissect that kinase's role in cell signaling without affecting other closely related kinases. frontiersin.org This moves beyond therapeutic applications to using these compounds as precision instruments for fundamental biological research.

The synergy between advanced synthesis, computational prediction, and sophisticated biological evaluation will drive the discovery of novel xanthone-based molecules with unique functionalities. As our understanding of the structure-activity relationships of this privileged scaffold deepens, so too will our ability to engineer xanthone derivatives for a vast range of interdisciplinary applications, from high-resolution cellular imaging to the precise modulation of biological pathways. mdpi.comfrontiersin.org

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Methyl 9-oxo-9H-xanthene-1-carboxylate, and how are data interpreted?

- Methodology :

- 1H/13C NMR : Assign peaks using coupling patterns and chemical shifts. For example, aromatic protons in xanthene derivatives typically appear at δ 7.0–8.0 ppm, while carbonyl carbons (C=O) resonate near δ 180–190 ppm. Methyl ester groups (COOCH3) show signals at δ 3.8–4.0 ppm for protons and δ 50–55 ppm for carbons .

- UV-Vis : Monitor conjugation via absorption bands (e.g., λmax ~300–350 nm for xanthene chromophores).

- Mass Spectrometry : Confirm molecular weight using ESI-MS or MALDI-TOF, with fragmentation patterns aiding structural validation.

- Data Table :

| Proton/Carbon Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

|---|---|---|

| C-9 (carbonyl) | - | 182.4 |

| OCH3 (ester) | 4.01 (s) | 53.6 |

| Aromatic H-2 | 7.71 (d, J=7.0) | 120.9 |

| Data from |

Q. What synthetic routes are reported for this compound, and how can yield be optimized?

- Methodology :

- Friedel-Crafts Acylation : React xanthene with methyl chloroformate in the presence of Lewis acids (e.g., AlCl3).

- Oxidative Esterification : Use MnO2 or KMnO4 to oxidize intermediate alcohols to ketones, followed by esterification.

- Critical Parameters :

- Temperature control (<50°C) to prevent decarboxylation.

- Anhydrous conditions to avoid hydrolysis of the ester group.

- Yield Optimization :

- Use high-purity solvents (e.g., dry DCM).

- Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1).

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?

- Methodology :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 123 K to minimize thermal motion .

- Software : SHELXL for refinement; ORTEP-3 for visualization .

- Challenges :

- Disorder in the xanthene ring due to puckering (analyzed via Cremer-Pople coordinates ).

- Overlapping electron density in aromatic regions; resolve using iterative least-squares refinement.

- Crystal Data Table :

| Parameter | Value |

|---|---|

| Space group | P21/c |

| a, b, c (Å) | 4.7709, 10.5375, 26.7854 |

| β (°) | 93.266 |

| R factor | 0.051 |

| Data from |

Q. How do computational methods (e.g., DFT) aid in understanding the electronic properties of this compound?

- Methodology :

- Geometry Optimization : Use B3LYP/6-31G(d) to minimize energy and predict bond lengths/angles.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE ~4–5 eV for xanthenes).

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., negative charge on carbonyl oxygen).

- Applications :

- Predict regioselectivity in electrophilic substitutions (e.g., nitration at C-4 due to electron density).

Q. How can researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

- Case Example : Discrepancy in bond lengths (NMR suggests planar ring vs. crystallography showing puckering).

- Resolution Strategies :

- Dynamic Effects : NMR averages conformers, while X-ray captures static structure. Use variable-temperature NMR to detect ring flipping .

- Refinement Constraints : Apply SHELXL restraints for anisotropic displacement parameters in crystallography .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound in the lab?

- Hazard Mitigation :

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category: Skin Irritant) .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.